Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate is a complex organic compound characterized by the presence of trifluoromethyl, methoxy, and benzothiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-1,3-benzothiazol-2-amine with methyl 3,3,3-trifluoro-2-methoxy-2-oxo-propanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to inhibition of specific enzymes or signaling pathways. The benzothiazole moiety is known for its ability to bind to metal ions and other biomolecules, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-oxopropanoate: Similar in structure but lacks the benzothiazole moiety.
Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Contains an additional trifluoromethyl group and a hydroxyl group.
Uniqueness
Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate is unique due to the combination of trifluoromethyl, methoxy, and benzothiazole groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13F3N2O4S |
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Molecular Weight |
350.32 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate |
InChI |
InChI=1S/C13H13F3N2O4S/c1-20-7-4-5-8-9(6-7)23-11(17-8)18-12(22-3,10(19)21-2)13(14,15)16/h4-6H,1-3H3,(H,17,18) |
InChI Key |
ZABXHLJORLQINY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)OC |
Origin of Product |
United States |
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